molecular formula C11H7F4N3OS B254991 2-(4-fluorophenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide

2-(4-fluorophenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide

Cat. No. B254991
M. Wt: 305.25 g/mol
InChI Key: BIWATHMFWOLJJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-fluorophenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide (FTAA) is a compound that has gained significant interest in the scientific community due to its potential application in various fields of research. FTAA is a thiadiazole derivative that has been synthesized through a multistep process.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide is not well understood. However, it has been reported that this compound interacts with amyloid fibrils through hydrophobic interactions and hydrogen bonding. This compound has been reported to bind specifically to amyloid fibrils and not to other proteins, making it a valuable tool for the detection of amyloid-related diseases.
Biochemical and Physiological Effects:
This compound has been reported to have low toxicity and good biocompatibility, making it a valuable tool for biological applications. This compound has been reported to have no significant effect on cell viability, proliferation, and apoptosis. This compound has also been reported to have no significant effect on the structure and function of proteins, making it a valuable tool for the detection of amyloid fibrils.

Advantages and Limitations for Lab Experiments

2-(4-fluorophenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide has several advantages for lab experiments, including high sensitivity and selectivity towards amyloid fibrils, good stability and reactivity, low toxicity, and good biocompatibility. However, this compound also has some limitations, including the need for a fluorescent microscope for detection, the potential for false positives due to non-specific binding, and the limited availability of this compound.

Future Directions

There are several future directions for the research of 2-(4-fluorophenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide. One future direction is the development of this compound derivatives with improved properties, such as higher sensitivity and selectivity towards amyloid fibrils, better stability and reactivity, and lower toxicity. Another future direction is the application of this compound in the diagnosis and treatment of amyloid-related diseases such as Alzheimer's disease. This compound could be used as a diagnostic tool for the early detection of amyloid-related diseases and as a therapeutic agent for the inhibition of amyloid fibril formation. Finally, this compound could be used as a building block for the synthesis of new compounds with potential applications in various fields of research.

Synthesis Methods

2-(4-fluorophenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide has been synthesized through a multistep process that involves the reaction of 4-fluoroaniline with thiocarbonyldiimidazole (TCDI) to obtain 4-fluorophenyl isothiocyanate. The obtained intermediate was then reacted with trifluoromethylthioacetamide to obtain this compound. The synthesis of this compound has been reported in the literature with a yield of 50%.

Scientific Research Applications

2-(4-fluorophenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide has been used in various fields of research, including biology, chemistry, and material science. In biology, this compound has been used as a fluorescent probe to detect amyloid fibrils. This compound has been reported to have high sensitivity and selectivity towards amyloid fibrils, making it a valuable tool for the detection of amyloid-related diseases such as Alzheimer's disease. In chemistry, this compound has been used as a building block for the synthesis of various compounds. This compound has been reported to have good stability and reactivity, making it a valuable building block for the synthesis of complex molecules. In material science, this compound has been used as a dopant for the fabrication of organic light-emitting diodes (OLEDs). This compound has been reported to enhance the efficiency and stability of OLEDs, making it a promising dopant for the fabrication of high-performance OLEDs.

properties

Molecular Formula

C11H7F4N3OS

Molecular Weight

305.25 g/mol

IUPAC Name

2-(4-fluorophenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide

InChI

InChI=1S/C11H7F4N3OS/c12-7-3-1-6(2-4-7)5-8(19)16-10-18-17-9(20-10)11(13,14)15/h1-4H,5H2,(H,16,18,19)

InChI Key

BIWATHMFWOLJJU-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CC(=O)NC2=NN=C(S2)C(F)(F)F)F

Canonical SMILES

C1=CC(=CC=C1CC(=O)NC2=NN=C(S2)C(F)(F)F)F

Origin of Product

United States

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